molecular formula C12H15N5O2S B2565165 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 2034378-57-7

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2565165
CAS No.: 2034378-57-7
M. Wt: 293.35
InChI Key: XHMOTEGBUGHJHV-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a methyl group at position 5, linked via a carboxamide bond to a piperidine ring. The piperidine moiety is further substituted at position 1 with a 1,2,5-thiadiazol-3-yl group.

Properties

IUPAC Name

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-6-10(15-19-8)12(18)14-9-2-4-17(5-3-9)11-7-13-20-16-11/h6-7,9H,2-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMOTEGBUGHJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperidine ring is often introduced through cyclization reactions involving appropriate precursors. The oxazole ring can be formed via cyclization reactions involving nitriles and amides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain diseases . The piperidine and oxazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

  • Structure : Shares the 5-methyl-1,2-oxazole-3-carboxamide and piperidine backbone but substitutes the thiadiazole with a 4-fluorobenzoyl group.
  • Lacks the thiadiazole’s hydrogen-bonding capacity, which may reduce affinity for polar binding pockets .

N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

  • Structure : Features a cyclopropyl-substituted oxazole and a chloroacetyl group on the piperidine.
  • Key Differences: The chloroacetyl group is electrophilic, enabling covalent binding to nucleophilic residues (e.g., cysteine), unlike the non-covalent interactions favored by thiadiazole. Cyclopropyl’s steric bulk may hinder access to hydrophobic pockets compared to the methyl group in the target compound .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

  • Structure : Replaces the thiadiazole with a thiazole ring and modifies the oxazole substitution pattern.
  • Substitution at oxazole position 4 (vs.

DMPI and CDFII (Piperidinyl Indole Derivatives)

  • Structure : Piperidine-linked indoles with aromatic substituents (e.g., 2,3-dimethylphenyl).
  • Key Differences :
    • Indole cores provide planar aromatic systems distinct from oxazole’s heterocyclic structure.
    • Reported as synergists with carbapenems against MRSA, suggesting divergent biological targets compared to oxazole-thiadiazole compounds .

Structural and Functional Analysis Table

Compound Name Molecular Weight Piperidine Substituent Oxazole/Thiazole Features Key Functional Attributes
Target Compound ~308.3 (est.) 1,2,5-thiadiazol-3-yl 5-methyl-1,2-oxazole Thiadiazole enhances H-bonding/electron withdrawal
1-(4-Fluorobenzoyl)-N-(5-methyl-oxazol-3-yl) [...] 304.3 4-fluorobenzoyl 5-methyl-1,2-oxazole Fluorine improves metabolic stability
N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl 311.8 2-chloroacetyl 5-cyclopropyl-1,2-oxazole Electrophilic chloroacetyl for covalent binding
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide 209.2 N/A 5-methyl-isoxazole, thiazole Thiazole reduces electron withdrawal vs. thiadiazole

Biological Activity

5-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The presence of a thiadiazole ring, piperidine moiety, and oxazole group suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Thiadiazole A five-membered heterocyclic compound containing nitrogen and sulfur, known for diverse biological activities.
Piperidine A six-membered ring containing nitrogen, often found in pharmaceuticals for its pharmacological properties.
Oxazole A five-membered ring containing oxygen and nitrogen, associated with antimicrobial and anticancer activities.
Carboxamide Group Enhances solubility and bioavailability, critical for drug design.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives containing thiadiazole and oxazole rings exhibit potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example, a related compound demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells through mechanisms involving cell cycle arrest and apoptosis induction .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cell signaling pathways.
  • Apoptosis Induction : Increasing the Bax/Bcl-2 ratio and activating caspases leading to programmed cell death .
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were evaluated for their anticancer properties, revealing that modifications to the piperidine moiety significantly enhanced cytotoxicity (IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL) .
  • Antimicrobial Activity : Compounds with similar structures have shown promise in inhibiting microbial growth, suggesting potential applications in treating infections .
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for related compounds, including good metabolic stability and bioavailability .

Q & A

Q. How can cross-disciplinary approaches enhance applications in material science or pharmacology?

  • Answer : Collaborate with chemical engineers to optimize membrane separation technologies (CRDC subclass RDF2050104) for large-scale synthesis . In pharmacology, leverage nanoparticle encapsulation (e.g., PLGA) to improve bioavailability, as suggested for thiophene-derived probes in .

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